
Rapastinel
Übersicht
Beschreibung
Rapastinel, auch bekannt unter seinem chemischen Namen (S)-N-[(2S,3R)-1-Amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-Amino-3-hydroxybutanoyl)pyrrolidin-2-carbonyl]pyrrolidin-2-carboxamid, ist ein neuartiges Antidepressivum, das von Allergan (ehemals Naurex) als Adjunkttherapie bei therapieresistenter Depression entwickelt wurde . Es ist ein zentral wirksames, intravenös verabreichtes amidiertes Tetrapeptid, das als selektiver Modulator des N-Methyl-D-Aspartat-Rezeptors wirkt .
2. Herstellungsmethoden
This compound wird aus einem monoklonalen Antikörper, B6B21, gewonnen. Es ist ein Tetrapeptid (Threonin-Prolin-Prolin-Threonin-Amid), das aus der Aminosäuresequenzinformation einer der hypervariablen Regionen der leichten Kette von B6B21 gewonnen wird . Der Syntheseweg beinhaltet die strukturelle Modifikation von B6B21, um das amidierte Tetrapeptid zu erzeugen . Industrielle Produktionsmethoden umfassen typischerweise Peptidsynthesetechniken, darunter die Festphasenpeptidsynthese, die die sequentielle Addition von Aminosäuren ermöglicht, um die gewünschte Peptidkette aufzubauen.
Vorbereitungsmethoden
Rapastinel is derived from a monoclonal antibody, B6B21. It is a tetrapeptide (threonine-proline-proline-threonine-amide) obtained from amino acid sequence information from one of the hypervariable regions of the light chain of B6B21 . The synthetic route involves the structural modification of B6B21 to produce the amidated tetrapeptide . Industrial production methods typically involve peptide synthesis techniques, including solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the desired peptide chain.
Analyse Chemischer Reaktionen
Structural Analysis and Stability
Rapastinel’s chemical structure is characterized by:
-
IUPAC name : (2S,3R)-2-{[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]formamido}-3-hydroxybutanamide .
-
Stereochemistry : Strict control of amino acid configurations during synthesis ensures the correct β-turn conformation .
Property | Value | Source |
---|---|---|
Molecular Weight | 413.475 g/mol | |
Purity | >95% | |
Synthesis Time | 2–5.5 hours | |
Yield | 56–77% |
Mechanistic Insights
This compound’s activity is linked to its interaction with NMDA receptors:
-
Receptor Binding : Modulates NMDA receptors through a novel site distinct from glycine co-agonist sites .
-
Functional Effects : Enhances glutamate-mediated NMDAR activity at therapeutic concentrations, promoting synaptic plasticity .
-
Comparative Analysis : Unlike ketamine (an NMDAR antagonist), this compound lacks dissociative side effects due to its partial agonist activity .
Critical Findings
-
Blood-Brain Barrier Permeability : this compound crosses the BBB efficiently, with a brain uptake index of ~80% .
-
Stability : The β-turn structure and hydrogen-bond network confer stability for in vivo applications .
-
Next-Generation Compounds : Structural insights from this compound led to derivatives like apimostinel (NRX-1074) and zelquistinel (AGN-241751) .
This synthesis framework underscores this compound’s unique development from antibody-derived peptides, highlighting its potential as a rapid-acting antidepressant with a distinct mechanism of action.
Wissenschaftliche Forschungsanwendungen
Rapastinel is an investigational drug that has been studied for its antidepressant and neurocognitive effects . It functions as a selective positive NMDA (N-methyl-D-aspartate) receptor modulator .
Scientific Research Applications
Mechanism of Action
this compound enhances NMDA receptor activity through a novel site, which is independent of the glycine co-agonist site . This mechanism of action may explain its rapid antidepressant effects and low propensity for dissociative side effects .
- It has been shown to preferentially enhance conductance of NR2B-containing NMDARs at rat Schaffer collateral-CA1 synapses .
- It enhances the magnitude of long-term potentiation (LTP) of synaptic transmission while simultaneously reducing that of long-term depression (LTD) .
- A single dose of this compound increased the proportion of whole-cell NMDAR current contributed by NR2B-containing NMDARs in the hippocampus 1 week post-dosing, an effect that returned to baseline by 4 weeks post-dosing .
Antidepressant Effects
this compound has demonstrated rapid and sustained antidepressant effects in preclinical and clinical studies .
- A single dose of this compound produces a rapid antidepressant response in humans that lasts at least 1 week post-dosing . Repeat weekly or bi-weekly dosing with this compound maintains this effect and produces further gains without evidence of tachyphylaxis .
- In animal studies, this compound has been shown to produce an antidepressant-like effect in Porsolt, learned helplessness, and novelty-induced hypophagia tests in rats, without ketamine-like dissociative, addictive, or sedative side effects .
Effects on Synaptic Plasticity and Cognition
This compound has been shown to increase synaptic plasticity and enhance learning and memory in animal studies .
- A single injection of this compound increased mature spine density in the infralimbic and prelimbic regions of the brain 24 hours post-dosing .
- It enhances performance in hippocampal-dependent learning tasks, including trace eyeblink conditioning and the Morris water maze, in both young adult and learning-impaired aged rats .
- This compound prevented or reversed the declarative memory deficits induced by sub-chronic treatment with ketamine or another global NMDAR antagonist, phencyclidine .
- It has been shown to enhance learning in both young adult and aging rats, with the this compound-induced enhancement of learning greater in old than in young adult animals .
Clinical Trials and Safety
This compound has been evaluated in several clinical trials as an adjunctive treatment for major depressive disorder (MDD) .
- In Phase 3 clinical trials, this compound was well-tolerated and demonstrated a safety and tolerability profile similar to placebo .
- A study assessing the effects of this compound on simulated driving found that this compound 900 and 1800 mg did not impair driving performance, but ketamine 0.5 mg/kg did . Both this compound doses resulted in significantly less impaired driving compared to alprazolam or ketamine .
Limitations
A clinical trial evaluating the efficacy, safety, and tolerability of this compound for relapse prevention was terminated due to not enough events to allow for any statistically meaningful estimation of the Time to First Relapse .
Potential
Wirkmechanismus
Rapastinel exerts its effects by modulating the N-methyl-D-aspartate receptor via binding to a novel domain . This receptor activation occurs independently of glycine, and this compound acts as a weak modulator that enhances N-methyl-D-aspartate receptor activity at antidepressant-like concentrations . At higher concentrations, it inhibits N-methyl-D-aspartate receptor activity . The modulation of this receptor enhances synaptic plasticity and signal transduction, contributing to its antidepressant and cognitive-enhancing effects .
Vergleich Mit ähnlichen Verbindungen
Rapastinel ist einzigartig in seiner selektiven Modulation des N-Methyl-D-Aspartat-Rezeptors, ohne die dissoziativen Effekte, die üblicherweise mit anderen N-Methyl-D-Aspartat-Rezeptorantagonisten wie Ketamin verbunden sind . Zu den ähnlichen Verbindungen gehören:
Apimostinel (GATE-202, NRX-1074): Ein Analog der zweiten Generation mit verbesserter Potenz.
Zelquistinel (GATE-251, AGN-241751): Ein kleines Molekül der dritten Generation mit hoher Bioverfügbarkeit nach oraler Verabreichung und verbesserter Potenz.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und ihrer Potenz.
Biologische Aktivität
Rapastinel (formerly known as GLYX-13) is a novel compound that acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its rapid antidepressant effects, distinct from traditional antidepressants, and its potential therapeutic applications in various psychiatric disorders.
This compound's primary mechanism involves modulation of NMDA receptor activity, which is crucial for synaptic plasticity and memory functions. Unlike classical NMDA antagonists, this compound enhances receptor activity without inducing psychotomimetic effects. Key findings regarding its mechanism include:
- Partial Agonism : this compound competes with glycine site antagonists and activates NMDA receptors in a dose-dependent manner, demonstrating partial agonist properties in electrophysiological studies .
- Synaptic Plasticity : It has been shown to enhance long-term potentiation (LTP) in rat hippocampal slices, indicating its role in promoting synaptic strengthening .
- Unique Binding Site : this compound modulates NMDA receptor activity through a novel site independent of the glycine co-agonist site, distinguishing it from other NMDA modulators like ketamine .
Mechanism | Description |
---|---|
NMDA Receptor Modulation | Acts as a partial agonist at the glycine site of NMDA receptors |
Enhancement of LTP | Increases synaptic plasticity and enhances memory function |
Unique Binding Characteristics | Modulates NMDA receptors through a novel site, avoiding psychotomimetic effects |
Case Studies and Clinical Trials
This compound has been evaluated in several clinical trials for its efficacy in treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD). Key findings include:
- Major Depressive Disorder :
- Obsessive-Compulsive Disorder :
Table 2: Summary of Clinical Trial Findings
Study Type | Condition | Key Findings |
---|---|---|
Phase 2 Clinical Trial | Major Depressive Disorder | Rapid onset of effect within 24 hours; sustained for a week |
Double-Blind Trial | Major Depressive Disorder | Significant score improvement; no psychotomimetic effects |
Case Study | Obsessive-Compulsive Disorder | Well tolerated; completion by all participants |
Biological Activity and Cognitive Effects
Research indicates that this compound not only alleviates depressive symptoms but also enhances cognitive functions:
- Cognitive Enhancement : In rodent models, this compound improved learning capabilities and reversed memory deficits induced by other NMDA antagonists like ketamine .
- Long-Term Depression (LTD) : It uniquely reduces hippocampal LTD, which may differentiate its effects from other NMDA receptor modulators .
Table 3: Cognitive Effects of this compound
Effect | Description |
---|---|
Learning Enhancement | Improves cognitive function in both young and aging rats |
Reversal of Memory Deficits | Prevents memory deficits caused by ketamine |
Reduction of LTD | Differentiates from similar NMDA modulators |
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
Record name | Rapastinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-94-6 | |
Record name | Rapastinel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rapastinel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rapastinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAPASTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.